Tetrabutylammonium fluoride trihydrate

Catalog No.
S730445
CAS No.
87749-50-6
M.F
C16H42FNO3
M. Wt
315.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride trihydrate

CAS Number

87749-50-6

Product Name

Tetrabutylammonium fluoride trihydrate

IUPAC Name

tetrabutylazanium;fluoride;trihydrate

Molecular Formula

C16H42FNO3

Molecular Weight

315.51 g/mol

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]

Synonyms

N,N,N-Tributyl-1-Butanaminium Fluoride trihydrate; Tetrabutylammonium Fluoride Trihydrate; TBAF.3H2O;

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]

Dehydrohalogenation Reactions

One of the most prominent applications of TBAF lies in dehydrohalogenation reactions, where it removes halogen atoms (such as bromine or chlorine) from organic molecules to generate alkenes or alkynes. This transformation is particularly useful in the synthesis of various organic compounds, including pharmaceuticals, natural products, and functional materials. For instance, TBAF plays a crucial role in the Corey-Fuchs reaction, which converts 1,1-dibromoalkenes to terminal alkynes [].

Fluorination Reactions

TBAF can also act as a fluorinating agent, introducing fluorine atoms into organic molecules. This ability makes it valuable for introducing fluorine, a highly electronegative element, which can significantly alter the properties of a molecule. Fluorination can enhance the stability, lipophilicity, and biological activity of various compounds, making TBAF a valuable tool in medicinal chemistry and radiopharmaceutical development.

Coupling Reactions

TBAF serves as a promoter in various cross-coupling reactions, facilitating the formation of carbon-carbon bonds between different organic molecules. These reactions are fundamental in organic synthesis, allowing researchers to construct complex molecules from simpler building blocks. Notably, TBAF is employed in the Hiyama cross-coupling reaction, which couples aryl and heteroaryl chlorides with aryltrialkoxysilanes in the presence of a palladium catalyst.

Other Applications

Beyond the aforementioned applications, TBAF finds use in various other scientific research fields. These include:

  • Cleaving protecting groups: TBAF can selectively remove protecting groups used to safeguard specific functional groups during organic synthesis [].
  • Catalysis: TBAF can act as a catalyst for various organic reactions, promoting desired transformations under milder conditions.
  • Material science: TBAF is used in the preparation of specific materials, such as conducting polymers and ionic liquids, due to its ability to modify surface properties and ion exchange capabilities.

Tetrabutylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula C16H42FNO3\text{C}_{16}\text{H}_{42}\text{FNO}_3 and a molar mass of 315.51 g/mol. It is typically encountered as a white crystalline solid that contains three molecules of water for each molecule of tetrabutylammonium fluoride. This compound serves as a source of fluoride ions in organic synthesis, particularly in non-aqueous environments, due to its solubility in organic solvents like tetrahydrofuran and dimethyl sulfoxide .

  • Toxicity: Harmful if swallowed, causes skin and eye irritation.
  • Flammability: Non-flammable
  • Reactivity: Reacts with acids to generate toxic hydrogen fluoride gas.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling TBAF.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Do not ingest.
  • Store in a cool, dry place away from acids and moisture.
, primarily due to the reactivity of the fluoride ion. Key reactions include:

  • Deprotection of Silyl Ethers: It is commonly employed to remove silyl ether protecting groups in organic synthesis, allowing for the regeneration of alcohols from silyl ethers .
  • Phase Transfer Catalysis: The compound acts as a phase transfer catalyst, facilitating reactions between reactants in different phases .
  • Formation of Carbanions: In reactions involving silicon-containing compounds, tetrabutylammonium fluoride can generate carbanions that are useful intermediates for further transformations .

Tetrabutylammonium fluoride trihydrate can be synthesized through several methods:

  • Ion-Exchange Method: Hydrofluoric acid is passed through an ion-exchange resin followed by tetrabutylammonium bromide. The resultant mixture is evaporated to yield tetrabutylammonium fluoride .
  • Reaction with Hexafluorobenzene: Anhydrous forms can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .
  • Hydration Process: The compound can also be obtained by hydrating anhydrous tetrabutylammonium fluoride under controlled conditions .

Tetrabutylammonium fluoride trihydrate has several applications in organic synthesis and materials science:

  • Deprotecting Agent: It is widely used to deprotect silyl ethers during synthetic procedures.
  • Mild Base: The compound functions as a mild base in various organic reactions, including aldol and Michael-type reactions .
  • Cellulose Derivatives Preparation: It plays a role in preparing deprotecting agents for cellulose derivatives, highlighting its utility in polymer chemistry .

Research on the interactions of tetrabutylammonium fluoride trihydrate primarily focuses on its role as a fluoride ion source and its behavior in various solvent systems. Studies indicate that it often exists in hydrated forms, leading to the formation of bifluoride ions and hydroxides when dissolved, which can complicate its use as a pure fluoride source . Its stability and reactivity are influenced by the solvent environment, making it a subject of interest for further studies on solvation dynamics.

Tetrabutylammonium fluoride trihydrate shares similarities with several other quaternary ammonium salts and fluoride sources. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetra-n-butylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Commonly used as a bromide source; less soluble than tetrabutylammonium fluoride.
Tetra-n-butylammonium chlorideC16H36ClN\text{C}_{16}\text{H}_{36}\text{ClN}Used for similar applications but lacks the reactivity associated with fluoride ions.
Tetraethylammonium fluorideC8H20FN\text{C}_{8}\text{H}_{20}\text{F}NSmaller alkyl groups; may exhibit different solubility and reactivity profiles compared to tetrabutylammonium fluoride trihydrate.

The uniqueness of tetrabutylammonium fluoride trihydrate lies in its ability to act as a stable source of fluoride ions in organic solvents while maintaining solubility and reactivity across diverse chemical environments. Its hydrated form also allows for specific applications that may not be feasible with other salts.

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (94.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (51.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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